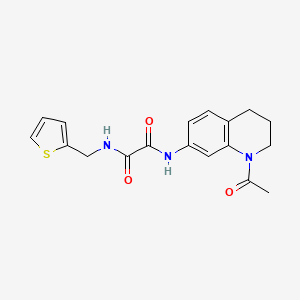

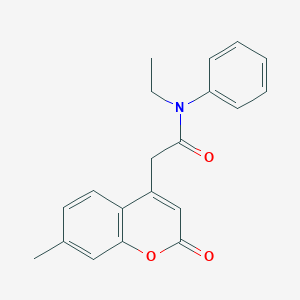

![molecular formula C18H18N4O3 B2547852 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2108823-09-0](/img/structure/B2547852.png)

1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. Paper describes an efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate using a "click chemistry" approach. This method involves the reaction of ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of a base, yielding fully substituted 1,2,3-triazoles. The process tolerates various substituents and can be applied to both ethyl diazoacetate and diazoacetamide, indicating a versatile synthetic route for triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. Although the specific compound "1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide" is not directly mentioned in the provided papers, the structural analysis of similar compounds can be inferred. For instance, paper discusses the crystal structure of a related indazole derivative, which provides insights into the spatial arrangement of substituents that could affect the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is influenced by the presence of functional groups that can undergo further transformations. Paper mentions that the 4-carboxy group present in the synthesized triazole can be easily modified into other functional groups, suggesting that the triazole core can serve as a versatile scaffold for the development of various compounds with potential biological activities.

Physical and Chemical Properties Analysis

Biological Activity

The biological activity of triazole derivatives is a key aspect of their analysis. Paper reports the synthesis of a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides and their evaluation for anti-inflammatory activity. The compounds showed promising activity, with some exhibiting low ulcerogenic potential compared to standard drugs. Additionally, in vitro COX inhibition studies identified potent COX inhibitors among the synthesized compounds, with molecular docking studies predicting their binding modes to the enzymes.

Aplicaciones Científicas De Investigación

Synthetic Routes and Biological Significance

1,2,3-Triazoles, such as 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide, play a crucial role in various fields of scientific research due to their versatile applications. These compounds are recognized for their structural diversity and biological relevance, acting as key scaffolds in the development of pharmaceuticals and materials science.

Drug Discovery and Bioconjugation

1,2,3-Triazoles serve as essential frameworks in drug discovery, contributing to the synthesis of compounds with broad-spectrum biological activities. The Huisgen 1,3-dipolar cycloaddition, facilitated by copper(I) catalysis, has emerged as a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of these compounds in medicinal chemistry and bioconjugation techniques (Kaushik et al., 2019).

Material Science Applications

The unique properties of 1,2,3-triazole derivatives extend to material science, where they are employed in the creation of liquid crystals, solid phase organic synthesis, and the development of functional materials. Their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets underscores their significance in creating innovative materials (Kaushik et al., 2019).

Environmental and Analytical Chemistry

1,2,3-Triazole derivatives also find applications in environmental and analytical chemistry, particularly in the study of pollutants and the development of analytical methods for detecting various compounds.

Environmental Pollutants Study

The biodegradation and fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental relevance of triazole derivatives. These studies provide insights into the mechanisms of microbial degradation and the potential for bioaugmentation and biostimulation in environmental remediation efforts (Thornton et al., 2020).

Analytical Methods Development

In the realm of analytical chemistry, triazole derivatives contribute to the development of novel methods for determining antioxidant activity. Their role in assays based on the transfer of hydrogen atoms or electrons exemplifies their utility in clarifying the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-25-15-9-7-13(8-10-15)16(23)11-22-12-19-17(21-22)18(24)20-14-5-3-2-4-6-14/h2-10,12,16,23H,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUHWPSKTKLFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

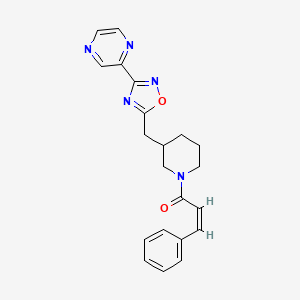

![4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2547769.png)

![Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2547773.png)

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

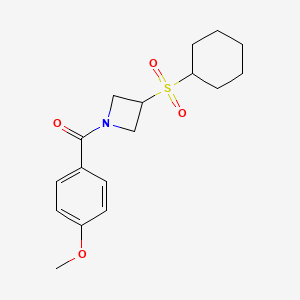

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

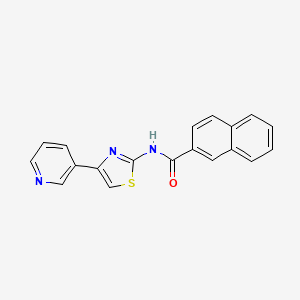

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)